4-Hydroxyphenylglyoxal hydrate
Overview
Description
4-Hydroxyphenylglyoxal hydrate is an organic compound with the molecular formula C8H8O4. It is a pale-yellow to yellow-brown solid that is used in various biochemical and pharmaceutical applications .
Preparation Methods
4-Hydroxyphenylglyoxal hydrate can be synthesized through the oxidation of p-hydroxyacetophenone using selenium oxide . The reaction conditions typically involve the use of an oxidizing agent and a suitable solvent to facilitate the conversion. Industrial production methods may vary, but the fundamental process remains the same, focusing on the efficient and scalable production of the compound.
Chemical Reactions Analysis
4-Hydroxyphenylglyoxal hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like selenium oxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Hydroxyphenylglyoxal hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydroxyphenylglyoxal hydrate involves its interaction with specific enzymes and molecular targets. For example, it can serve as a substrate for peptidylglycine-alpha-hydroxylating monooxygenase (PHM), revealing its role in enzymatic reactions without covalent modification. The compound’s effects are mediated through its binding to these enzymes and subsequent catalytic processes.
Comparison with Similar Compounds
4-Hydroxyphenylglyoxal hydrate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
- Phenylglyoxal
- 4-Methoxyphenylglyoxal hydrate
- 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate
These compounds share structural similarities but differ in their functional groups and reactivity, making this compound distinct in its applications and properties .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKDQJGLFIXJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632843 | |
Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197447-05-5 | |
Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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